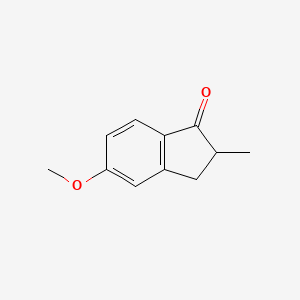

5-Methoxy-2-methylindan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-methoxy-2-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H12O2/c1-7-5-8-6-9(13-2)3-4-10(8)11(7)12/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

MVAUIZRRRJGZHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC(=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 2 Methylindan 1 One and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of indanones, including 5-Methoxy-2-methylindan-1-one, have heavily relied on intramolecular cyclization reactions. These routes are characterized by their robustness and have been refined over many years.

Friedel-Crafts Acylation and Related Cyclization Reactions

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of indanones. byjus.commasterorganicchemistry.com This reaction typically involves the intramolecular cyclization of a suitable precursor, leading to the formation of the five-membered ring fused to the aromatic core.

A prevalent strategy for synthesizing indanones involves the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides. nih.govresearchgate.net For the synthesis of 5-Methoxy-2-methylindan-1-one, the logical precursor would be 3-(3-methoxyphenyl)butanoic acid. The cyclization is typically promoted by a strong acid catalyst.

The general mechanism involves the activation of the carboxylic acid (or its derivative) to form an electrophilic acylium ion, which then attacks the electron-rich aromatic ring to close the five-membered ring. The presence of the methoxy (B1213986) group on the aromatic ring influences the regioselectivity of the cyclization.

| Precursor | Product | Catalyst | Conditions |

| 3-Arylpropionic acids | 1-Indanones | Lewis acids, Protic acids | High temperatures |

| 3-Arylpropionic acid chlorides | 1-Indanones | AlCl₃ | Benzene (B151609), reflux |

Table 1: General conditions for intramolecular Friedel-Crafts cyclization.

Polyphosphoric acid (PPA) is a widely used reagent for effecting intramolecular Friedel-Crafts acylations due to its dual role as a catalyst and a solvent. nih.gov It facilitates the cyclization of arylpropionic acids to form indanones. nih.gov Research has shown that the concentration of PPA, specifically its phosphorus pentoxide (P₂O₅) content, can significantly influence the regioselectivity of the cyclization. d-nb.info

In the context of synthesizing substituted indanones, such as those derived from 3-(m-methoxyphenyl)propionic acid, the use of PPA with a high P₂O₅ content (e.g., 83%) favors the formation of the 5-methoxy-substituted indanone. d-nb.info Conversely, a lower P₂O₅ content (e.g., 76%) can lead to the formation of the 6-methoxy regioisomer. d-nb.info This control is attributed to the different reaction pathways that are favored at varying acid strengths. At high PPA concentrations, the reaction is believed to proceed through an acylium ion intermediate, leading to acylation at the position para to the methoxy group. d-nb.info

| PPA (P₂O₅ content) | Predominant Regioisomer | Proposed Mechanism | Reference |

| High (e.g., 83%) | 5-Methoxy-indanone | Acylium ion intermediate | d-nb.info |

| Low (e.g., 76%) | 6-Methoxy-indanone | Addition to unsaturated acid | d-nb.info |

Table 2: Effect of PPA concentration on regioselectivity.

A specific and efficient method for the preparation of 5-Methoxy-2-methylindan-1-one involves the reaction of anisole (B1667542) with methacrylic anhydride (B1165640) in the presence of anhydrous hydrogen fluoride (B91410). googleapis.comjustia.comgoogle.com This one-step process combines the Friedel-Crafts acylation and cyclization. In a typical procedure, anisole and methacrylic anhydride are reacted with a large excess of liquid hydrogen fluoride at elevated temperatures. googleapis.comgoogle.com This method has been reported to produce 5-Methoxy-2-methylindan-1-one in good yield. googleapis.comgoogle.com The reaction is believed to proceed through the initial acylation of anisole by the methacrylic anhydride, followed by an intramolecular cyclization to form the indanone ring.

A patent describes reacting 10.8 g of anisole with 16 g of methacrylic anhydride in 100 g of hydrogen fluoride at 70°C for 3 hours to yield 17 g of 5-Methoxy-2-methylindan-1-one with a purity of 68%, corresponding to a 65% yield. googleapis.comgoogle.com

Nazarov Cyclization Strategies in Indanone Formation

The Nazarov cyclization is another powerful tool for the synthesis of five-membered rings, including indanones. beilstein-journals.org This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. researchgate.net In the context of indanone synthesis, a chalcone (B49325) (an α,β-unsaturated ketone) can serve as the precursor. beilstein-journals.org

For instance, a chalcone can undergo a Nazarov cyclization in the presence of an acid like trifluoroacetic acid (TFA) to yield an indanone. beilstein-journals.org Microwave-assisted Nazarov cyclizations have been shown to significantly reduce reaction times compared to conventional heating. beilstein-journals.org While not a direct synthesis of 5-Methoxy-2-methylindan-1-one, this strategy is applicable to the formation of the core indanone structure and can be adapted for its synthesis by using appropriately substituted chalcone precursors.

One-Pot Reaction Sequences for Indanone Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. Several one-pot methods for the preparation of indanones have been developed. For example, 1-indanones can be prepared in a one-pot process from benzoic acids. beilstein-journals.org This involves the in-situ formation of the acyl chloride, followed by reaction with ethylene (B1197577) and subsequent intramolecular Friedel-Crafts alkylation. beilstein-journals.org

Another one-pot approach involves the reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid. d-nb.info This method is advantageous due to the use of simple and often commercially available starting materials. d-nb.info The ability to control regioselectivity through the concentration of PPA, as discussed earlier, adds to the utility of this one-pot strategy for synthesizing specific indanone isomers. d-nb.info

Modern and Atom-Economical Synthetic Approaches

Modern synthetic strategies for preparing 5-methoxy-2-methylindan-1-one and its derivatives prioritize efficiency, selectivity, and sustainability. These methods often employ transition-metal catalysis and green chemistry principles to achieve high yields and reduce environmental impact.

Transition-Metal-Catalyzed Ring-Closing Reactions

Transition-metal-catalyzed reactions are pivotal in modern organic synthesis for their ability to construct complex cyclic frameworks like the indanone core with high efficiency and atom economy. chinesechemsoc.org Various metals, including palladium, rhodium, and nickel, have been successfully employed in ring-closing reactions to form indanones.

One of the most direct methods is the intramolecular hydroacylation of alkenes with aldehydes, which involves the activation of a C-H bond and the addition of the alkene to an aldehyde, forming a new C-C bond. chinesechemsoc.org This approach is highly atom-economical as it ideally rearranges all atoms of the starting material into the product. chinesechemsoc.orgchinesechemsoc.org For instance, Rh(I)-catalyzed intramolecular asymmetric hydroacylation of 2-vinylbenzaldehyde (B1595024) has been used to synthesize chiral 3-substituted indanones with high conversion rates. rsc.org

Palladium catalysis is also prominent in the synthesis of indanones. A palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been developed, which proceeds in good to excellent yields. acs.org This method involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by carbon monoxide insertion and subsequent cyclization. acs.org

Nickel-catalyzed reductive cyclization of enones represents another powerful strategy, offering high enantiomeric induction. organic-chemistry.org Furthermore, catalyst-controlled regioselective preparation of substituted indanones has been achieved by carefully selecting different transition-metal catalysts, allowing the same substrates to be converted into either 2- or 3-substituted indanones. chinesechemsoc.org For example, nickel catalysis can favor a 1,2-insertion pathway, while rhodium catalysis can lead to a 2,1-insertion, resulting in different regioisomers. chinesechemsoc.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium(I) complexes | Intramolecular Hydroacylation | High conversion and enantioselectivity for chiral indanones. | rsc.org |

| Palladium(II) acetate | Carbonylative Cyclization | Good to excellent yields from unsaturated aryl iodides. | acs.org |

| Nickel complexes | Reductive Cyclization | High enantiomeric induction from enones. | organic-chemistry.org |

| Nickel vs. Rhodium | Regiodivergent Carboacylation | Catalyst control over regioselectivity (2- vs. 3-substituted indanones). | chinesechemsoc.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Substituted Indanones

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indanone scaffold. The Suzuki-Miyaura reaction, in particular, is a prominent method for creating carbon-carbon bonds. researchgate.net A study on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone (B130187) with various boronic acids, including phenylboronic acid and its derivatives, demonstrated the efficiency and versatility of this reaction in synthesizing 5-substituted indanone derivatives. researchgate.net These reactions typically yield the desired products in good to excellent yields. researchgate.netbenthamdirect.com

Other palladium-catalyzed reactions have also been developed for the synthesis of substituted indanones. For example, a method for the enantioselective synthesis of carbonyl compounds with fluorinated α-tetrasubstituted stereocenters has been achieved through palladium-catalyzed decarboxylative allylic alkylation. nih.gov Additionally, highly stereoselective palladium-catalyzed α-arylation reactions of 3-aryl-1-indanones with aryl bromides have been described. acs.org

| Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-bromo-1-indanone and various boronic acids | 5-aryl-1-indanones | Efficient C-C bond formation at the 5-position. | researchgate.net |

| α-Arylation | 3-aryl-1-indanones and aryl bromides | 2,3-diaryl-1-indanones | High stereoselectivity. | acs.org |

| Decarboxylative Allylic Alkylation | Indanone β-ketoesters | α-allylated indanones with quaternary stereocenters | Enantioselective formation of fluorinated chiral centers. | nih.gov |

Green Chemistry Approaches in Indanone Synthesis (e.g., Microwave and Ultrasound Assistance)

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. nih.gov Green chemistry approaches, such as the use of microwave irradiation and ultrasound, have been successfully applied to the synthesis of indanones, often leading to shorter reaction times, higher yields, and reduced waste. nih.govacs.orgacs.org

Microwave-Assisted Synthesis: Microwave irradiation has been widely used to accelerate organic reactions, including the synthesis of 1-indanones. acs.orgacs.org A one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides has been developed using microwave assistance in the presence of aluminum chloride. acs.orgacs.org This method proceeds via a tandem Friedel-Crafts acylation and Nazarov cyclization. acs.orgacs.org Pulsed microwave irradiation has been shown to give higher yields compared to continuous irradiation by preventing overheating and the formation of tar-like byproducts. acs.org Microwave-assisted intramolecular Friedel-Crafts acylation has also been employed for the synthesis of 1-indanones from 3-arylpropionic acids, demonstrating improved results over conventional heating. nih.gov

Ultrasound-Assisted Synthesis: High-intensity ultrasound is another non-conventional energy source that has been utilized for the synthesis of indanones. nih.gov Ultrasound-assisted synthesis has been shown to improve reaction yields and shorten reaction times, aligning with the principles of green chemistry. acs.org For example, the synthesis of 2-benzylidene-1-indanone (B110557) derivatives has been successfully achieved using an ultrasonic probe as a non-conventional activation method. acs.org A comparative study of microwave, ultrasound, and Q-tube™ reactor techniques for the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids highlighted the efficiency and "greenness" of these non-conventional methods. nih.gov

| Method | Reaction Type | Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| Microwave Assistance | Tandem Friedel-Crafts Acylation/Nazarov Cyclization | Arenes and α,β-unsaturated acyl chlorides | One-pot reaction, good yields, shorter reaction times. | acs.orgacs.org |

| Microwave Assistance | Intramolecular Friedel-Crafts Acylation | 3-arylpropionic acids | Improved yields and reaction times compared to conventional heating. | nih.gov |

| Ultrasound Assistance | Synthesis of 2-benzylidene-1-indanones | Indanones and aldehydes | Improved yields and shorter reaction times. | acs.org |

| Ultrasound Assistance | Intramolecular Friedel-Crafts Acylation | 3-arylpropionic acids | Efficient and greener alternative to conventional methods. | nih.gov |

Stereo- and Regioselective Synthesis of 5-Methoxy-2-methylindan-1-one

Achieving control over stereochemistry and regiochemistry is crucial in the synthesis of complex molecules like 5-methoxy-2-methylindan-1-one, as different isomers can exhibit distinct biological activities.

Control of Stereochemistry during Ring Closure and Functionalization

The stereoselective synthesis of indanones can be achieved through various catalytic methods. A notable example is the catalytic stereoselective tandem Nazarov cyclization and electrophilic fluorination. acs.orgresearchgate.net This reaction, catalyzed by a Cu(II) complex, can produce fluorine-containing 1-indanone (B140024) derivatives with two new stereocenters, exhibiting high diastereoselectivity. acs.orgresearchgate.net

Palladium-catalyzed α-arylation of 3-aryl-1-indanones has also been shown to proceed with high levels of stereoselectivity. acs.org This method has been successfully applied to the asymmetric synthesis of natural products. acs.org Another approach involves a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives, which provides access to enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. organic-chemistry.org Furthermore, a highly stereoselective intramolecular deoxygenative umpolung cascade Michael addition-initiated cyclopropanation has been developed for the synthesis of tetrasubstituted cyclopropane (B1198618) fused 1-indanones. nih.gov

| Method | Catalyst/Reagent | Product Type | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Tandem Nazarov Cyclization/Electrophilic Fluorination | Cu(II) complex | Fluorine-containing 1-indanones | High diastereoselectivity. | acs.orgresearchgate.net |

| α-Arylation | Palladium catalyst | 2,3-disubstituted 1-indanones | High stereoselectivity. | acs.org |

| Asymmetric Intramolecular 1,4-Addition | Rhodium catalyst | Enantioenriched 3-aryl-1-indanones | Excellent enantioselectivities. | organic-chemistry.org |

| Intramolecular Umpolung Cascade | P(NMe2)3 | Tetrasubstituted cyclopropane fused 1-indanones | Excellent diastereoselectivity. | nih.gov |

Regioselective Functionalization of the Indanone Core

Regioselective synthesis is critical for obtaining specific isomers of substituted indanones. The choice of catalyst and reaction conditions can significantly influence the position of substituents on the indanone ring. A catalyst-controlled approach has been developed for the regioselective preparation of either 2- or 3-substituted indanones from the same starting materials by selecting different transition-metal catalysts. chinesechemsoc.org

The regioselectivity of the PPA-mediated synthesis of indanones can be controlled by the degree of hydrolysis of the polyphosphoric acid (PPA). d-nb.info It has been found that PPA with a low P₂O₅ content promotes the formation of the indanone isomer with the electron-donating group meta to the carbonyl, while a high P₂O₅ content favors the ortho or para isomer. d-nb.info

Enantioselective Methodologies for Chiral Indanones

The synthesis of enantiomerically pure chiral indanones is a significant focus in organic chemistry due to the prevalence of the indanone scaffold in biologically active molecules and chiral ligands. rsc.org The development of asymmetric methodologies to control the stereochemistry at positions C-2 and C-3, or to create axial chirality, has led to a variety of sophisticated catalytic strategies. These approaches primarily rely on transition-metal catalysis and organocatalysis to achieve high levels of enantioselectivity.

Transition-Metal Catalyzed Approaches

Transition-metal catalysis is a cornerstone for the asymmetric synthesis of chiral indanones, with rhodium and palladium-based systems being particularly prominent.

Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

A highly effective method for synthesizing chiral 3-aryl-1-indanones involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of arylboronic acids to chalcone derivatives. organic-chemistry.org Research has demonstrated that using a chiral monodentate phosphoramidite (B1245037) ligand, specifically MonoPhos, under mild conditions can produce a wide array of enantioenriched 3-aryl-1-indanones. organic-chemistry.orgbeilstein-journals.org This reaction proceeds with high yields and excellent enantioselectivities. organic-chemistry.orgorganic-chemistry.org The optimization of reaction conditions found that toluene (B28343) as a solvent and aqueous potassium phosphate (B84403) (K₃PO₄) as a base were optimal for the transformation. organic-chemistry.org The versatility of this method allows for substitutions on the aromatic rings of the chalcone precursors, accommodating various electronic and steric properties. organic-chemistry.org

| Substrate (Chalcone Derivative) | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 2'-(Bpin)chalcone | [Rh(cod)₂]BF₄ / (R)-MonoPhos | 95 | 95 | organic-chemistry.org |

| 4-Methyl-2'-(Bpin)chalcone | [Rh(cod)₂]BF₄ / (R)-MonoPhos | 94 | 96 | organic-chemistry.org |

| 4-Methoxy-2'-(Bpin)chalcone | [Rh(cod)₂]BF₄ / (R)-MonoPhos | 92 | 96 | organic-chemistry.org |

| 4-Chloro-2'-(Bpin)chalcone | [Rh(cod)₂]BF₄ / (R)-MonoPhos | 91 | 94 | organic-chemistry.org |

| 3-Methoxy-2'-(Bpin)chalcone | [Rh(cod)₂]BF₄ / (R)-MonoPhos | 93 | 92 | organic-chemistry.org |

Bpin = pinacolborane ester

Palladium-Catalyzed Asymmetric Reductive-Heck Reaction

The intramolecular palladium-catalyzed asymmetric reductive-Heck reaction provides another powerful route to chiral 3-substituted indanones. acs.orgresearchgate.net This method utilizes 2'-perfluoroalkylsulfonated aryl α,β-unsaturated ketones (chalcone derivatives) as substrates. acs.org Depending on the base employed, the reaction can be directed to yield either 3-substituted indanones or α-exo-methylene indanones. researchgate.net The use of a chiral biphenyl-based phosphine (B1218219) ligand, (R)-3,5-XylMeOBIPHEP, with a palladium catalyst has proven effective. acs.org

Notably, this methodology has been successfully applied to the synthesis of a trans-2,3-disubstituted indanone, trans-2-methyl-3-phenylindanone, which was obtained with excellent enantiomeric excess and a good diastereomeric ratio. acs.org This demonstrates the potential of the reductive-Heck reaction to create multiple stereocenters simultaneously. acs.org

| Substrate (Chalcone Derivative) | Base | Product Type | Yield (%) | ee (%) | Reference |

| 2'-(Nonafluorobutanesulfonate)chalcone | Proton Sponge | 3-Phenyl-1-indanone | 99 | 95 | acs.org |

| 2'-(Nonafluorobutanesulfonate)-4-methoxychalcone | Proton Sponge | 3-(4-Methoxyphenyl)-1-indanone | 99 | 94 | acs.org |

| 2'-(Nonafluorobutanesulfonate)-4-trimethylsilylchalcone | Proton Sponge | 3-(4-Trimethylsilylphenyl)-1-indanone | 99 | 94 | acs.org |

| Trisubstituted Chalcone Derivative | Proton Sponge | trans-2-Methyl-3-phenylindanone | 70 | 94 | acs.org |

Other Transition-Metal Catalyzed Reactions

Other notable transition-metal-catalyzed methods include nickel-catalyzed reductive cyclizations of enones and palladium-catalyzed asymmetric carbonylation of cyclobutanones, which can generate chiral indanones bearing a quaternary carbon stereocenter. organic-chemistry.org

Organocatalytic Methodologies

Organocatalysis has emerged as a complementary, metal-free approach to synthesizing chiral indanones, often involving cascade or tandem reactions to build molecular complexity rapidly. rsc.orgnih.gov

Organocatalytic Tandem Reactions

Complex chiral spirocyclic indanone scaffolds can be assembled through organocatalytic tandem reactions. One such strategy is a multicatalytic Morita-Baylis-Hillman (MBH)-Michael tandem reaction involving ninhydrin, nitroolefins, and aldehydes to create oxa-spirocyclic indanones. nih.gov

Another approach utilizes a chiral thiourea (B124793) catalyst for an asymmetric Mannich/cyclization tandem reaction between 2-isothiocyanato-1-indanones and 2-benzothiazolimines. This reaction constructs novel spirocyclic compounds containing both benzothiazolimine and indanone scaffolds with high yields and excellent stereoselectivities (up to >20:1 dr and 98% ee). mdpi.com Similarly, an organocatalytic Michael–Henry–acetalization sequence has been used to prepare drug-like oxa-spirocyclic indanones bearing four contiguous stereocenters with up to 99% ee. thieme-connect.com

| Reaction Type | Reactants | Catalyst | Key Features | ee (%) | Reference |

| Michael/Henry/Acetalization | Ninhydrin, Nitroolefins, Aldehydes | Chiral Amine/Thiourea | Forms oxa-spirocyclic indanones | Up to 99 | thieme-connect.com |

| Mannich/Cyclization | 2-Isothiocyanato-1-indanones, 2-Benzothiazolimines | Chiral Thiourea | Forms spirocyclic indanone-benzothiazolimines | Up to 98 | mdpi.com |

| Michael/Transesterification | α-Hydroxy indanones, ortho-Ester chalcones | Dinuclear Zinc Catalyst | Forms spiro[indanone-isochromanone] derivatives | >99 | rsc.org |

Other Enantioselective Strategies

Dynamic Kinetic Resolution (DKR)

For chiral indanones substituted at the C-2 position, dynamic kinetic resolution (DKR) presents a viable strategy. The enzymatic DKR of racemic 2-methyl-1-indanone (B98384) has been investigated as a method to obtain the enantiomerically pure compound. sigmaaldrich.com

Counterion-Directed Catalysis

A novel strategy for the synthesis of axially chiral C₁- and C₂-symmetric 2,2'-spirobiindanones involves an intramolecular enolate C-acylation directed by a chiral ammonium (B1175870) counterion. nih.gov This method represents a rare example of a direct catalytic enantioselective C-acylation of a ketone, providing excellent yields and high enantioselectivity (up to 97:3 e.r.) for these challenging motifs. nih.gov

Reactivity and Chemical Transformations of 5 Methoxy 2 Methylindan 1 One

Electrophilic Aromatic Substitution Patterns (e.g., Nitration)

The electron-donating nature of the methoxy (B1213986) group directs incoming electrophiles primarily to the ortho and para positions. diva-portal.org In the case of 5-Methoxy-2-methylindan-1-one, the positions ortho (C4 and C6) and para (C7) to the methoxy group are potential sites for substitution.

Nitration of similar aromatic compounds, such as 5-methylindan-1-one, is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com This reaction introduces a nitro group onto the aromatic ring. For 5-Methoxy-2-methylindan-1-one, nitration would be expected to occur at the positions activated by the methoxy group, with the precise location being influenced by steric hindrance from the adjacent fused ring system.

Table 2: Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Product Position(s) | Reference |

|---|---|---|---|

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | C6 (ortho to methoxy) | evitachem.com |

Reactions on the Methoxy-Substituted Aromatic Ring

Derivatization at Aromatic Positions

The aromatic ring of 5-Methoxy-2-methylindan-1-one is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating methoxy group. The position of substitution is directed by the combined electronic and steric effects of the methoxy group and the fused, substituted cyclopentanone (B42830) ring. The methoxy group is a strong ortho-, para-director. In this specific indanone, the positions ortho (C-4) and para (C-6) to the methoxy group are potential sites for electrophilic attack.

Research into the derivatization of related 5-methoxy-1-indanone (B147253) systems has elucidated typical substitution patterns. For instance, bromination of 5-methoxyindanone can be directed to the 6-position, highlighting the influence of the activating methoxy group. The synthesis of 4-bromo-5-methoxy-indan-1-one has also been documented, indicating that substitution at the C-4 position is achievable. cymitquimica.com

Nitration represents another key electrophilic substitution. In studies with the parent 5-methoxy-1-indanone, nitration is carefully controlled by both steric and electronic factors, which can be manipulated to achieve regioselectivity. The introduction of substituents onto the aromatic ring is a critical step for modifying the electronic properties of the molecule and for creating advanced intermediates for further synthesis.

Table 1: Examples of Aromatic Derivatization of 5-Methoxy-1-indanone Scaffolds

| Reaction Type | Reagents | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) or Br2 | C-6 | 6-Bromo-5-methoxy-1-indanone | |

| Bromination | Not specified | C-4 | 4-Bromo-5-methoxy-indan-1-one | cymitquimica.com |

| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | C-5 (relative to parent indanone) | 5-Nitro-6-methoxy-1-indanone |

Complex Rearrangements and Cyclization Pathways

The indanone core is susceptible to a variety of complex rearrangements and cyclizations, often triggered by photochemical or acid-catalyzed conditions. These reactions can lead to significant alterations of the molecular skeleton, providing access to novel and structurally diverse compounds.

Photochemical Rearrangements: Photochemistry offers a powerful tool for inducing rearrangements in indanone systems. Upon UV irradiation, ketones can undergo n-π* excitation, leading to the formation of reactive diradical species that can evolve through various pathways. acs.orgbeilstein-journals.org For example, a Norrish type II reaction can initiate fragmentation or cyclization. thieme-connect.de In a related transformation, irradiation of certain aromatic γ,δ-epoxy ketones results in a cascade involving a semi-pinacol rearrangement to furnish indanones. rsc.org Research on 4-substituted 7-(4′-alkenyloxy)-1-indanones has demonstrated that an initial ortho photocycloaddition can be followed by a further photochemical di-π-methane rearrangement, transforming the initial substrate into complex pentacyclic products. acs.org

Acid-Catalyzed Rearrangements and Cyclizations: Strong acids, particularly superacids like triflic acid (TfOH), can promote profound skeletal changes. In one study, a methoxy-substituted aryl dienone, upon treatment with TfOH, underwent cyclization accompanied by an unexpected intermolecular transfer of a phenyl group to yield a phenoxy-substituted indanone. semanticscholar.org The Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones, is another important pathway for constructing the indanone ring system itself, often with a high degree of control over substitution patterns. beilstein-journals.orgescholarship.org This reaction proceeds through a pentadienyl cation intermediate, and its efficiency can be influenced by substituents on the dienone system. beilstein-journals.orgescholarship.org

Table 2: Selected Rearrangement and Cyclization Reactions of Indanone Systems

| Reaction Type | Starting Material Type | Conditions | Key Transformation | Product Type | Reference |

|---|---|---|---|---|---|

| Photochemical Rearrangement | 4-Alkylidene-2,3-epoxy-1-tetralone | UV Irradiation | Ring contraction | 3-(2-Oxoalkylidene)-1-indanone | oup.com |

| Di-π-Methane Rearrangement | Pentacyclic photo-adduct of 7-(alkenyloxy)-1-indanone | UV Irradiation (λ = 350 nm) | oup.comCurrent time information in Bangalore, IN.-vinyl shift and cyclopropanation | Functionalized pentacycle | acs.org |

| Acid-Catalyzed Rearrangement | Methoxy-substituted aryl enone | Triflic Acid (TfOH), 80 °C | Cyclization with intermolecular phenyl transfer | Phenoxy-substituted indanone | semanticscholar.org |

| Nazarov Cyclization | Aryl dienyl ketone | Lewis Acid (e.g., AlCl3) or Brønsted Acid | 4π-electrocyclic ring closure | Polysubstituted indanone | beilstein-journals.orgescholarship.org |

Role as a Substrate in Cascade Reactions

The functional group handles on 5-Methoxy-2-methylindan-1-one allow it to serve as a versatile starting point for cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient for rapidly building molecular complexity from a relatively simple precursor.

One documented strategy involves a multi-task palladium catalyst to achieve a Heck-reduction–cyclization–alkylation (HRCA) sequence, transforming aryl diazonium salts and methyl vinyl ketone into 2-substituted 1-indanones in a one-pot process. nih.gov Another powerful cascade involves an initial palladium-catalyzed intramolecular enolate arylation, followed by an in-situ Horner-Wadsworth-Emmons olefination, providing rapid access to complex oxindole (B195798) structures. acs.org

More elaborate sequences have been designed starting from functionalized indanones. For instance, a three-photon cascade process has been initiated from 4-substituted 7-(alkenyloxy)-1-indanones, leading directly to complex pentacyclic products through a sequence of photocycloaddition, ring-opening, and further photocyclization steps. acs.org Indanone derivatives can also participate in multicomponent reactions. A notable example is the synthesis of spiro[indole-isoquinolines], which can be initiated by the oxidation of an N-aryl amine to form an iminium ion that then engages in a three-component Ugi-type reaction with an isocyanide and an aniline, followed by an intramolecular electrophilic aromatic substitution to form the final spirocyclic product. nih.gov These examples underscore the utility of the indanone framework as a robust platform for initiating complex and efficient synthetic sequences.

Table 3: Examples of Cascade Reactions Utilizing Indanone Scaffolds

| Cascade Name/Type | Key Steps | Catalyst/Reagents | Final Product Class | Reference |

|---|---|---|---|---|

| Heck-Reduction–Cyclization–Alkylation (HRCA) | Heck reaction, hydrogenation, cyclization, alkylation | Palladium catalyst, NaOEt | 2-Substituted-1-indanones | nih.gov |

| Photochemical Cascade | ortho-Photocycloaddition, thermal ring opening, [4π] photocyclization | UV-A light | Tetracyclic and pentacyclic fused systems | acs.org |

| Enolate Arylation / Olefination | Pd-catalyzed intramolecular enolate arylation, Horner-Wadsworth-Emmons olefination | Pd(OAc)2, phosphine (B1218219) ligand | 3-Alkenyloxindoles | acs.org |

| Ugi-type / Cyclization Cascade | Visible-light mediated oxidation, 3-component Ugi-type reaction, intramolecular electrophilic substitution | Visible light, BrCCl3 | Spiro[indole-isoquinolines] | nih.gov |

Spectroscopic and Structural Characterization Methodologies for 5 Methoxy 2 Methylindan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

No experimental ¹H NMR spectral data for 5-Methoxy-2-methylindan-1-one has been found in the reviewed literature. This technique would be critical to identify the number of unique proton environments, their chemical shifts (positions on the spectrum), signal multiplicity (splitting patterns), and integration (number of protons per signal), thereby confirming the arrangement of hydrogen atoms within the molecule.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Similarly, specific ¹³C NMR data for 5-Methoxy-2-methylindan-1-one are not available in public records. While some databases indicate the existence of a ¹³C NMR spectrum, the actual data, including the chemical shifts of the 11 carbon atoms, are not accessible. nih.gov This analysis is vital for confirming the carbon skeleton of the molecule.

Advanced NMR Techniques (e.g., NOe Difference Experiments)

There is no evidence in the scientific literature of advanced NMR techniques, such as Nuclear Overhauser Effect (NOe) difference experiments, having been applied to 5-Methoxy-2-methylindan-1-one. Such experiments would be instrumental in determining the through-space proximity of specific protons, offering deeper insights into the compound's three-dimensional structure and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental composition, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the exact mass of 5-Methoxy-2-methylindan-1-one can be calculated as 176.0837 atomic mass units (for the monoisotopic mass), experimental verification through High-Resolution Mass Spectrometry (HRMS) is not documented. nih.gov HRMS data would provide crucial confirmation of the compound's elemental formula (C₁₁H₁₂O₂).

Electron Ionization (EI) and Direct Analysis in Real Time (DART) Mass Spectrometry

No specific Electron Ionization (EI) mass spectra or data from Direct Analysis in Real Time (DART) mass spectrometry for 5-Methoxy-2-methylindan-1-one are available. EI-MS would reveal characteristic fragmentation patterns that could help confirm the structural connectivity of the molecule. DART-MS, a more modern ambient ionization technique, would allow for rapid analysis of the compound in its native state with minimal sample preparation, but no such studies have been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds. The IR spectrum of 5-Methoxy-2-methylindan-1-one is expected to exhibit several key absorption bands that correspond to its distinct structural features: the ketone carbonyl group, the methoxy (B1213986) ether linkage, the aromatic ring, and the aliphatic portions.

The most prominent feature in the spectrum is anticipated to be the strong absorption band from the carbonyl (C=O) stretching vibration of the five-membered ring ketone. This peak typically appears in the range of 1700-1725 cm⁻¹. The presence of the aromatic ring conjugated with the ketone can slightly lower this frequency.

The methoxy group (-OCH₃) gives rise to a characteristic C-O-C asymmetric stretching vibration, which is expected to appear as a strong band in the 1250-1200 cm⁻¹ region. Additionally, aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations within the benzene (B151609) ring will produce several peaks of variable intensity in the 1600-1450 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for 5-Methoxy-2-methylindan-1-one is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| Ketone C=O | Stretching | 1725-1700 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Aryl Ether C-O | Asymmetric Stretching | 1250-1200 | Strong |

This interactive table summarizes the key expected IR absorption frequencies for the identification of functional groups in 5-Methoxy-2-methylindan-1-one.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern provides detailed information about the unit cell dimensions, crystal system, space group, and the exact coordinates of each atom, thereby confirming the molecule's connectivity and stereochemistry.

Despite its power, obtaining a suitable single crystal for analysis can be challenging. A thorough search of crystallographic databases indicates that the specific crystal structure of 5-Methoxy-2-methylindan-1-one has not been reported in the scientific literature to date. Therefore, detailed information regarding its crystal system, space group, and precise bond lengths and angles in the solid state is not currently available. The determination of this data would require the successful growth of a single crystal of sufficient quality for X-ray diffraction analysis.

Elemental Analysis for Purity and Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method provides a crucial check of a sample's purity and serves to verify its empirical and molecular formula. For 5-Methoxy-2-methylindan-1-one, the molecular formula is C₁₁H₁₂O₂. nih.gov

Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The results from an experimental elemental analysis of a pure sample of 5-Methoxy-2-methylindan-1-one are expected to closely match these theoretical values, typically within a margin of ±0.4%. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

The calculated theoretical elemental composition is detailed in the table below.

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 74.97% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.87% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.16% |

| Total | 176.215 | 100.00% |

This interactive table presents the theoretical elemental composition of 5-Methoxy-2-methylindan-1-one.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 2 Methylindan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. By calculating the electron density, DFT can accurately predict the optimized geometry—the most stable three-dimensional arrangement of atoms—as well as various electronic properties.

For substituted indanones, computational studies have been performed using high-level methodologies such as the G3(MP2)//B3LYP level of theory. mdpi.comresearchgate.net This composite method utilizes the B3LYP functional, a popular hybrid functional, for geometry optimization. Such calculations for 5-Methoxy-2-methylindan-1-one would yield precise bond lengths, bond angles, and dihedral angles, defining its most stable conformation. The electronic structure analysis would reveal the distribution of electron density, atomic charges, and dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Illustrative Optimized Geometric Parameters for 5-Methoxy-2-methylindan-1-one from a DFT Calculation Note: The following data are representative examples of parameters that would be obtained from a DFT/B3LYP calculation and are not from a published study on this specific molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | C-C-C (in cyclopentanone (B42830) ring) | ~105° - 110° |

| Dihedral Angle | Defines ring pucker | Varies |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its propensity to be attacked by electrophiles, while the LUMO energy relates to the electron affinity and susceptibility to nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov Although specific FMO calculations for 5-Methoxy-2-methylindan-1-one are not reported, such analysis would be crucial for predicting its reaction pathways.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis Note: This table describes the type of data obtained from FMO analysis. Specific values for 5-Methoxy-2-methylindan-1-one are not available in the literature.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For 5-Methoxy-2-methylindan-1-one, an MEP map would likely show a negative potential around the carbonyl oxygen and the methoxy (B1213986) group's oxygen, indicating these are sites for electrophilic interaction. Positive potentials might be located around the hydrogen atoms. There are currently no published MEP maps specifically for this compound.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. The global electrophilicity index (ω) measures the ability of a molecule to accept electrons, categorizing it as a strong or marginal electrophile. rowansci.comresearchgate.net Conversely, the nucleophilicity index provides a measure of its electron-donating capability. These indices are calculated using the HOMO and LUMO energies. While these calculations are standard in computational chemistry, specific values for 5-Methoxy-2-methylindan-1-one have not been reported in scientific literature.

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of particles by solving Newton's equations of motion, providing a view of the molecule's dynamic behavior. For a molecule like 5-Methoxy-2-methylindan-1-one, which has a non-planar five-membered ring and a rotatable methoxy group, MD simulations would be instrumental in exploring its conformational landscape. The simulation could reveal the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. This information is vital for understanding how the molecule might interact with biological targets. To date, no specific MD simulation studies on 5-Methoxy-2-methylindan-1-one have been published.

Computational and Theoretical Investigations of 5-Methoxy-2-methylindan-1-one Remain Largely Unexplored

Despite its role as a valuable intermediate in the synthesis of more complex molecules, a thorough review of scientific literature reveals a notable absence of dedicated computational chemistry and theoretical studies on 5-methoxy-2-methylindan-1-one. While its synthesis and application in creating ligands for catalysts and compounds targeting serotonin (B10506) receptors are documented, in-depth theoretical analyses of its interaction dynamics, chemical reactivity, and spectroscopic properties have not been a primary focus of published research.

Consequently, specific data relating to Principal Component Analysis (PCA), Free Energy Landscape (FEL) for interaction dynamics, theoretical insights into reaction mechanisms, or computational predictions of spectroscopic parameters for 5-methoxy-2-methylindan-1-one are not available in the current body of scientific literature. The existing research primarily focuses on its practical application as a building block in organic synthesis. For instance, it has been utilized as a starting material in the multi-step preparation of N-(Inden-5-yl)sulfonamides. ub.edu It is also mentioned as a precursor in the synthesis of ligands for catalysts used in olefin polymerization.

The lack of dedicated computational studies means that a detailed analysis as per the requested outline—covering PCA, FEL, reaction mechanisms, and spectroscopic predictions—cannot be provided at this time. Future research may delve into the theoretical aspects of this compound, which would then enable a comprehensive computational characterization.

Applications of 5 Methoxy 2 Methylindan 1 One As a Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Related Indanones and Indenes

The 5-methoxy-2-methylindan-1-one framework is a foundational starting point for the synthesis of more complex indanone and indene (B144670) derivatives. The inherent reactivity of the ketone and the activated aromatic ring allows for numerous modifications.

A primary transformation is the conversion to corresponding indenes. This is typically achieved through a two-step sequence involving reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration. This process is crucial as indene derivatives are important ligands for metallocene catalysts used in olefin polymerization. researchgate.net For example, 4-aryl-substituted 2-methyl-1H-indanones have been efficiently synthesized and subsequently converted to their indene counterparts in high yields. researchgate.net A similar sequence can be applied to 5-methoxy-2-methylindan-1-one to generate 5-methoxy-2-methyl-1H-indene.

Furthermore, the indanone scaffold can be functionalized through various reactions. For instance, α-bromination can introduce a handle for further substitution reactions. nih.gov Knoevenagel condensation of the indanone with aromatic aldehydes can yield 2-benzylidene-1-indanones, which can be subsequently hydrogenated to produce 2-benzyl substituted 1-indanones. nih.gov

Table 1: Representative Transformations of Indanone Scaffolds

| Starting Material | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-2-methyl-1-indanone | Arylboronic acid, Pd(OAc)₂, Base | 4-Aryl-2-methyl-1-indanone | >95% | researchgate.net |

| 4-Aryl-2-methyl-1-indanone | 1. NaBH₄, EtOH2. p-TsOH, Toluene (B28343) | 4-Aryl-2-methyl-1H-indene | High | researchgate.net |

Scaffold for the Elaboration of Diverse Organic Frameworks

The rigid structure of 5-methoxy-2-methylindan-1-one makes it an excellent scaffold for building diverse and complex molecular architectures, including fused and spirocyclic systems. rsc.orgrsc.org The reactivity of the ketone and the adjacent methylene (B1212753) group provides multiple points for annulation reactions.

Ring expansion reactions are a common strategy to elaborate the indanone core. For example, Rh-catalyzed intermolecular [5+2] cycloaddition between 1-indanones and internal alkynes provides a direct route to benzocycloheptenones, which are otherwise difficult to access. nih.gov This "cut-and-sew" strategy involves the activation and cleavage of the C1-C2 bond of the indanone. nih.gov

Spirocyclic frameworks, which are prevalent in natural products, can also be synthesized from indanone precursors. rsc.org An enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones, catalyzed by dinuclear zinc complexes, yields spiro[indanone-2,3′-isochroman-1-one] derivatives with excellent stereoselectivity. rsc.org

Table 2: Elaboration of the Indanone Scaffold

| Reaction Type | Reagents | Resulting Framework | Key Feature | Reference |

|---|---|---|---|---|

| [5+2] Cycloaddition | Internal Alkynes, Rh-catalyst | Benzocycloheptenone | C-C bond activation and ring expansion | nih.gov |

| Michael/Transesterification | α-Hydroxy indanones, Chalcones, Zn-catalyst | Spiro[indanone-2,3′-isochroman-1-one] | Enantioselective spirocyclization | rsc.org |

Intermediate in the Construction of Complex Polyaromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest due to their electronic properties. morressier.comnih.gov 1-Indanone (B140024) derivatives, including 5-methoxy-2-methylindan-1-one, serve as key intermediates in the synthesis of complex and often non-planar PAHs. nih.govbeilstein-journals.org

A notable methodology involves the intramolecular Friedel–Crafts acylation to form the indanone ring, which is then subjected to a cyclization reaction to build the larger polyaromatic system. nih.govbeilstein-journals.org For instance, fluorinated PAHs have been synthesized from 1-indanone intermediates which were cyclized using titanium tetrachloride (TiCl₄). nih.govbeilstein-journals.org This approach demonstrates how the indanone unit can be strategically incorporated and then expanded to form extended aromatic systems. The synthesis of such complex molecules often faces challenges with solubility, making solvent-free or mechanochemical methods attractive alternatives. morressier.com

The general strategy often involves:

Formation of the Indanone: Synthesis of a substituted 3-arylpropionic acid followed by intramolecular Friedel-Crafts acylation.

Annulation/Cyclization: The resulting indanone is treated with a strong Lewis acid (e.g., TiCl₄) or other cyclization agents to induce condensation and aromatization, extending the fused ring system. nih.gov

This approach allows for the controlled, step-wise construction of large, complex PAHs from relatively simple starting materials. rsc.orgrsc.org

Utility in the Synthesis of Heterocyclic Ring Systems

The 1-indanone core is a valuable precursor for the synthesis of various fused heterocyclic systems containing nitrogen, oxygen, or sulfur atoms. rsc.org The carbonyl group and the adjacent α-methylene group are the primary sites of reactivity for constructing these heterocyclic rings.

A common approach is the condensation of the indanone with binucleophilic reagents. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of indeno[1,2-c]pyrazole derivatives. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazole-fused systems, and reaction with thiourea (B124793) can produce pyrimidine-fused thiones.

The Fischer indole (B1671886) synthesis provides another route to nitrogen-containing heterocycles. A domino intermolecular Friedel–Crafts alkylation and intramolecular acylation can form an indanone, which then undergoes a Fischer indole reaction with an aryl hydrazine under acidic conditions to produce dihydroindeno[1,2-b]indoles. rsc.org These fused heterocyclic structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and natural products. rsc.orgresearchgate.net

Table 3: Synthesis of Fused Heterocycles from 1-Indanones

| Reagent | Resulting Heterocycle | Ring System | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Indeno[1,2-c]pyrazole | Fused Pyrazole | rsc.org |

| Aryl Hydrazine (Fischer Indole) | Dihydroindeno[1,2-b]indole | Fused Indole | rsc.org |

Role in Catalysis Development (e.g., as part of Ligand Systems for Polymerization)

Indanone derivatives, particularly 5-methoxy-2-methylindan-1-one, play a crucial role in the development of advanced catalysts, most notably for olefin polymerization. researchgate.netnih.gov The indanone itself is a precursor to the active ligand. The key step is the conversion of the indanone to its corresponding indene derivative, as described in section 6.1.

The resulting indenyl ligand is a critical component of metallocene catalysts. These catalysts typically consist of a transition metal (like zirconium or titanium) sandwiched between two cyclopentadienyl-type ligands (in this case, indenyl ligands). The substituents on the indenyl rings, such as the methoxy (B1213986) and methyl groups derived from the original indanone, are not merely passive spectators. They significantly influence the electronic and steric properties of the catalyst's active site. researchgate.net

This fine-tuning allows for precise control over the polymerization process, affecting key properties of the resulting polymer, such as:

Molecular Weight: The steric bulk of the ligand can influence the rate of chain termination, thereby controlling the polymer chain length.

Tacticity: The geometry of the ligand system dictates the stereochemistry of monomer insertion, allowing for the production of isotactic, syndiotactic, or atactic polymers. d-nb.info

Monomer Incorporation: The electronic nature of the ligand can affect the catalyst's affinity for different monomers in copolymerization reactions.

The synthesis of strategically substituted indenes from indanones is therefore a vital step in creating high-efficiency, tailor-made catalysts for producing advanced polymer materials. researchgate.net

Development of Novel Synthetic Methodologies Based on Indanone Reactivity

The unique structural and electronic properties of the indanone core have made it a target for the development of new synthetic methods. Research has focused on creating more efficient, selective, and environmentally benign ways to both synthesize and utilize these compounds. nih.gov

Green Chemistry Approaches: Conventional methods for synthesizing indanones, such as the intramolecular Friedel-Crafts cyclization, often require harsh reagents like strong acids and chlorinated solvents. nih.gov Modern methodologies have explored greener alternatives. For example, microwave-assisted and high-intensity ultrasound-promoted syntheses have been shown to accelerate the reaction and improve yields. nih.gov The Nazarov cyclization, another key route to indanones, has been adapted to use greener solvents, reducing the reliance on hazardous chemicals. preprints.orgsciety.org

Novel Catalytic Reactions: The reactivity of the indanone skeleton has been harnessed in novel transition-metal-catalyzed reactions. A significant development is the rhodium-catalyzed [5+2] annulation between 1-indanones and alkynes, which proceeds via the challenging activation of a relatively unstrained C-C bond within the five-membered ring. nih.gov This method provides a powerful new tool for constructing seven-membered rings, which are common in complex natural products.

These advancements highlight the ongoing importance of the indanone scaffold not just as a synthetic intermediate, but also as a platform for discovering and refining fundamental reactions in organic chemistry. rsc.org

Future Perspectives and Emerging Research Avenues for 5 Methoxy 2 Methylindan 1 One

Development of Highly Efficient and Stereoselective Synthetic Pathways

The synthesis of indanones has evolved significantly from classical methods like Friedel–Crafts acylations. nih.gov Future research will likely focus on developing more efficient and, crucially, stereoselective pathways to access specific enantiomers of 5-Methoxy-2-methylindan-1-one, as the chirality at the C2 position can be critical for biological activity or material properties.

Emerging strategies that could be applied include:

Asymmetric Catalysis : Transition-metal-catalyzed reactions, which have shown success for related structures, are a primary area of interest. For instance, rhodium-catalyzed asymmetric intramolecular 1,4-additions have been used to create chiral 3-aryl-1-indanones with high enantioselectivity. nih.govnih.gov Adapting such methodologies to an intramolecular alkylation or a related cyclization could yield enantiomerically pure (R)- or (S)-5-Methoxy-2-methylindan-1-one. Nickel-catalyzed reductive cyclizations of enones also present a powerful tool for creating chiral indanones. organic-chemistry.org

Organocatalysis : The use of small organic molecules as catalysts offers a green and metal-free alternative. Organocatalytic approaches, such as those employing chiral amines or phosphoric acids, could be designed to facilitate the enantioselective cyclization of a suitable precursor to form the indanone ring with high stereocontrol. beilstein-journals.orgrsc.org

Enantioselective Heck Reactions : The asymmetric reductive-Heck reaction is another promising strategy that has been developed for the synthesis of chiral 3-substituted indanones and could be adapted for 2-substituted analogues. dntb.gov.ua

Future research will aim to optimize these methods to improve yields, reduce reaction times (e.g., through microwave-assisted synthesis), and increase enantiomeric excess, thereby providing reliable access to optically pure 5-Methoxy-2-methylindan-1-one for further studies. nih.govresearchgate.net

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Anticipated Challenges |

|---|---|---|---|

| Asymmetric Transition-Metal Catalysis | Rhodium-MonoPhos, Nickel-Chiral Ligand Complexes | High efficiency, high enantioselectivity (up to 95% ee reported for analogues). nih.gov | Metal contamination in final product, cost of ligands. |

| Organocatalysis | Chiral Proline Derivatives, Chiral Phosphoric Acids | Metal-free, environmentally benign, readily available catalysts. researchgate.net | Potentially lower turnover numbers, may require higher catalyst loading. |

| Asymmetric Reductive-Heck Reaction | Palladium-Chiral Ligand Complexes | Good functional group tolerance, established for related systems. dntb.gov.ua | Requires specific precursors (e.g., aryl halides). |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its synthesis, future research will explore the novel reactivity of the 5-Methoxy-2-methylindan-1-one scaffold to build more complex molecular architectures. The inherent functionality—a ketone, an electron-rich aromatic ring, and an alpha-chiral center—provides multiple sites for unconventional chemical transformations.

Photochemical Reactions : The indanone core is known to undergo fascinating photochemical transformations. organic-chemistry.org Irradiation with UV light can induce n-π* excitation of the carbonyl group, leading to intramolecular hydrogen abstraction and the formation of diradical intermediates. rsc.org For 5-Methoxy-2-methylindan-1-one, this could trigger cascade reactions, such as photocycloadditions with tethered alkenes, to create intricate, polycyclic frameworks that would be difficult to access through traditional thermal reactions. wikipedia.org

Ring Expansion Reactions : The strained five-membered ring of the indanone can be a substrate for metal-catalyzed ring expansion reactions. For example, rhodium-catalyzed insertion of alkenes or alkynes into the C–C bonds of the indanone core can produce fused seven-membered rings (benzocycloheptenones). nih.gov Applying these methods to 5-Methoxy-2-methylindan-1-one could generate novel medium-sized ring systems.

Radical-Mediated Transformations : The α-position to the carbonyl is susceptible to radical reactions. Future studies might explore radical-based C-H functionalization or coupling reactions to introduce new substituents at the C2 position without disturbing the existing methyl group, or to forge new bonds at the benzylic C3 position.

These explorations will not only expand the fundamental understanding of indanone reactivity but also provide pathways to new classes of compounds with potentially valuable properties.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry is poised to play a pivotal role in accelerating research on 5-Methoxy-2-methylindan-1-one. Advanced modeling techniques can provide deep insights into its structure, reactivity, and potential applications, guiding experimental efforts and reducing trial-and-error.

Mechanism Elucidation : Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. researchgate.net It can be used to map the potential energy surfaces of the synthetic and transformation pathways described above, such as photochemical cascades or catalytic cycles. rsc.org This would allow researchers to understand the factors controlling stereoselectivity and reactivity, leading to more rational reaction design.

Property Prediction : Computational methods are increasingly used to predict the physicochemical and even biological properties of molecules. nih.gov For 5-Methoxy-2-methylindan-1-one, quantum chemical calculations can predict its thermodynamic properties, such as enthalpy of formation. nih.gov Furthermore, molecular docking and dynamics simulations could be employed to screen its potential as a ligand for biological targets, building on studies that have successfully used these methods for other indanone derivatives. nih.gov

Spectroscopic Analysis : DFT and other methods can accurately predict spectroscopic data (NMR, IR, UV-Vis). This can aid in the structural confirmation of newly synthesized derivatives and help interpret the results of photochemical experiments by modeling the electronic transitions and excited states of the molecule.

Table 2: Applications of Computational Modeling for 5-Methoxy-2-methylindan-1-one

| Modeling Technique | Research Application | Predicted Properties/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, stereoselectivity origins. researchgate.net |

| Quantum Chemistry (e.g., G3(MP2)//B3LYP) | Thermochemistry | Enthalpies of formation, sublimation, and vaporization. |

| Molecular Docking & MD Simulations | Virtual Screening | Binding affinities to proteins, potential biological activity. nih.gov |

| Time-Dependent DFT (TD-DFT) | Photochemistry & Spectroscopy | Excited state energies, UV-Vis absorption spectra, photophysical properties. |

Integration into Supramolecular Chemistry and Materials Science

The rigid, planar aromatic portion combined with the functional ketone group makes 5-Methoxy-2-methylindan-1-one an attractive building block for supramolecular chemistry and materials science. Research in this area is expected to grow, leveraging the unique structural features of the indanone core.

Functional Dyes and Fluorophores : Indanone derivatives have been successfully employed as core components of functional materials, including dyes, fluorophores, and photoswitches. rsc.orgnih.gov For example, arylpyrrolylidene-indanones function as visible-light-addressable photoswitches that exhibit dual-color fluorescence. jmaterenvironsci.com Future work could involve derivatizing the carbonyl group of 5-Methoxy-2-methylindan-1-one to create similar systems, where the methoxy (B1213986) and methyl groups could be used to tune the photophysical properties.

Organic Electronics : The indanone scaffold is being explored for use in organic light-emitting diodes (OLEDs). rsc.orgrsc.org The electron-withdrawing nature of the carbonyl group and the electron-donating methoxy group create a push-pull electronic character within 5-Methoxy-2-methylindan-1-one, which is a desirable feature for electroactive materials. nih.gov It could be incorporated into larger conjugated systems to act as an emitter or host material in OLED devices. rsc.org

Design of Sustainable and Scalable Production Methods

As potential applications for 5-Methoxy-2-methylindan-1-one are identified, the need for sustainable and scalable production methods will become paramount. Future research will focus on aligning its synthesis with the principles of green chemistry.

Green Catalysis : A move away from stoichiometric reagents (like AlCl₃ in classical Friedel-Crafts reactions) towards catalytic, environmentally benign alternatives is a key goal. Metal-free methods, such as the use of L-proline as a catalyst for indanone synthesis, represent a promising green pathway. researchgate.net

Sustainable Solvents and Conditions : Research into replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is ongoing. nih.gov Microwave-assisted synthesis is another area of focus, as it can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Continuous Flow Synthesis : For scalability, continuous flow chemistry offers significant advantages over traditional batch processing. It allows for better control over reaction parameters, improved safety (especially for highly exothermic or hazardous reactions), and easier automation and scale-up. Developing a continuous flow process for the key cyclization step in the synthesis of 5-Methoxy-2-methylindan-1-one would be a major step towards its efficient, large-scale production.

By focusing on these emerging avenues, the scientific community can unlock new chemistry and applications for 5-Methoxy-2-methylindan-1-one, transforming it from a simple chemical compound into a valuable tool for innovation in catalysis, materials science, and sustainable technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-2-methylindan-1-one, and how can purity (>95%) be achieved?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cyclization of methoxy-substituted precursors. Key steps include controlling reaction temperature, stoichiometry of reagents (e.g., Lewis acids like AlCl₃), and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation requires HPLC (≥95% purity threshold) and spectroscopic confirmation (¹H/¹³C NMR, IR) . For novel compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is recommended to confirm molecular identity .

Q. Which spectroscopic techniques are essential for characterizing 5-Methoxy-2-methylindan-1-one?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and methyl (-CH₃) proton environments (e.g., δ ~3.8 ppm for methoxy).

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and methoxy C-O stretch near 1250 cm⁻¹.

- Melting Point Analysis : Compare observed mp (e.g., 108–110°C) to literature values to assess purity .

- Mass Spectrometry : Use EI-MS or ESI-MS to verify molecular ion peaks (e.g., m/z 176.2 for C₁₁H₁₂O₂) .

Q. How should researchers document synthetic procedures for reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing reaction conditions (solvent, temperature, time), purification steps, and yields. Include supplementary data (e.g., NMR spectra, chromatograms) in supporting information files. For known compounds, cite prior literature; for novel derivatives, provide full analytical data .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in 5-Methoxy-2-methylindan-1-one derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line viability assays with matched passage numbers and culture media).

- Structural Confirmation : Re-validate compound identity (e.g., X-ray crystallography for ambiguous derivatives).

- Meta-Analysis : Systematically compare literature data using tools like PRISMA guidelines to identify variables (e.g., solvent effects, assay sensitivity) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm trends .

Q. How can computational modeling predict the reactivity of 5-Methoxy-2-methylindan-1-one in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry (e.g., Gaussian 16) to evaluate electron density distribution, focusing on the carbonyl group and methoxy substituent.

- Transition State Analysis : Identify activation barriers for reactions like hydrogenation or nucleophilic substitution.

- Docking Studies : For biological applications, simulate interactions with target enzymes (e.g., cytochrome P450 isoforms for metabolic studies) .

Q. What experimental approaches elucidate the metabolic fate of 5-Methoxy-2-methylindan-1-one in hepatic models?

- Methodological Answer :

- In Vitro Incubations : Use human liver microsomes (HLMs) with NADPH cofactor; monitor metabolites via LC-MS/MS.

- Isotopic Labeling : Synthesize deuterated analogs to trace metabolic pathways (e.g., O-demethylation).

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify involved isoforms .

Q. How does the methoxy group’s position affect photostability compared to structural isomers?

- Methodological Answer :

- UV/Vis Spectroscopy : Monitor absorbance changes under controlled UV exposure.

- Degradation Kinetics : Compare half-life (t₁/₂) of 5-methoxy vs. 6-methoxy isomers (e.g., using HPLC to quantify degradation products).

- Quantum Yield Calculations : Measure photoreactivity in solvents of varying polarity to assess electronic effects .

Data Interpretation & Reporting

Q. How should researchers contextualize unexpected synthetic byproducts?

- Methodological Answer :

- Mechanistic Analysis : Propose side reactions (e.g., over-alkylation) based on byproduct structures.

- Control Experiments : Vary reaction parameters (e.g., catalyst loading, temperature) to isolate contributing factors.

- Crystallographic Evidence : For stable byproducts, obtain single-crystal X-ray data to confirm structures .

Q. What statistical methods are appropriate for analyzing dose-dependent biological effects?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).

- QC Criteria : Include positive/negative controls and report p-values with confidence intervals .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.